molecular formula C7H7NO2 B1288714 4-Acetylpyridin-2(1H)-one CAS No. 89791-83-3

4-Acetylpyridin-2(1H)-one

Cat. No. B1288714
CAS RN: 89791-83-3
M. Wt: 137.14 g/mol
InChI Key: XRXOPYHKDDAWCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-acetylpyridin-2(1H)-one involves various methods. One common approach is the condensation reaction between cyanoacrylamide derivatives (such as 2,4-dichloroaniline or 6-methyl 2-aminopyridine) and active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, cyanoacetamide, or ethyl acetoacetate). Piperidine is often used as a basic catalyst in this process. The resulting pyridinone derivatives exhibit diverse substitution patterns and can be further modified .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Spectroscopy Techniques : NMR spectroscopy, including 1H, 13C, and 15N NMR, is a powerful analytical tool used for structural determination and quantification of compounds, including chitin, chitosan, and potentially 4-Acetylpyridin-2(1H)-one. This technique is sensitive, precise, and allows for the accurate determination of structural parameters (Kasaai, 2010). It's also used in the analysis of glycoproteins in human serum/plasma, offering insights into inflammation assessment and the search for robust biomarkers (Fuertes-Martín et al., 2020).

Medicinal Chemistry

Hybrid Catalysts in Medicinal Synthesis : The development and application of hybrid catalysts in synthesizing medically relevant compounds underscore the importance of scaffold structures like pyranopyrimidines. These structures, similar in complexity to this compound, highlight the use of organocatalysts, metal catalysts, and green solvents, presenting a template for synthesizing bioactive molecules (Parmar et al., 2023).

Molecular Imprinting and Spectroscopy

Molecular Imprinting for Toxicity Studies : The use of spectroscopic techniques to study the toxicity and molecular imprinting of herbicides like 2,4-D provides a framework for understanding the environmental and biological impacts of chemical compounds. This approach could potentially apply to studying the effects and interactions of this compound in biological systems (Zuanazzi et al., 2020).

Biochemical Analysis and Disease Research

Metabolite Profiling in Disease : 1H-MRS is used for in vivo metabolite profiling in various organs, including brain studies for diseases like Autism Spectrum Disorder (ASD). This technique provides insights into the metabolic disturbances in ASD, offering a model for exploring the biochemical roles of compounds like this compound in similar neurological conditions (Ford & Crewther, 2016; Baruth et al., 2013).

properties

IUPAC Name

4-acetyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)6-2-3-8-7(10)4-6/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXOPYHKDDAWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614166
Record name 4-Acetylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89791-83-3
Record name 4-Acetylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetyl-1,2-dihydropyridin-2-one
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